![molecular formula C23H19NO5 B049140 氰基(6-甲氧基萘-2-基)甲基反式-[(3-苯基环氧乙烷-2-基)甲基]碳酸酯](/img/structure/B49140.png)
氰基(6-甲氧基萘-2-基)甲基反式-[(3-苯基环氧乙烷-2-基)甲基]碳酸酯
科学研究应用
环氧氟 7 广泛应用于科学研究,特别是在化学、生物学和医学领域。 其主要应用是作为可溶性环氧化物水解酶的荧光底物,使研究人员能够监测各种生物样本中的酶活性 . 该化合物还用于高通量筛选测定中,以识别可溶性环氧化物水解酶的潜在抑制剂,这些抑制剂可能在治疗高血压和全身性炎症方面具有治疗应用 .
作用机制
环氧氟 7 通过作为可溶性环氧化物水解酶的底物发挥其作用。在酶水解后,生成的二醇会发生环化和分解,形成 6-甲氧基-2-萘醛,一种荧光产物。 这种荧光可以被量化,以测量各种生物样本中可溶性环氧化物水解酶的活性 .
类似化合物:
- NEPC(萘乙二胺二盐酸盐)
- CMNPC(氰基(6-甲氧基-2-萘基)甲基[(2,3)-3-苯基环氧乙烷基]甲基酯,碳酸)
独特性: 环氧氟 7 由于其在水溶液中的高稳定性和与以前使用的比色底物如 NEPC 相比的优越灵敏度而具有独特性。 它提供大约两倍的灵敏度,使其成为监测可溶性环氧化物水解酶活性的首选 .
生化分析
Biochemical Properties
The compound is used as a substrate in the assay for sEH . The hydrolysis of the compound by sEH produces the highly fluorescent 6-methoxy-2-naphthaldehyde . This reaction can be analyzed using an excitation wavelength of 330 nm and emission wavelength of 465 nm .
Cellular Effects
The cellular effects of Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate are not well-studied. It is known that sEH, the enzyme that this compound inhibits, plays a role in various cellular processes. Inhibition of sEH by this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a substrate for sEH . The compound is hydrolyzed by sEH to produce a highly fluorescent product . This reaction can be used to monitor the activity of sEH, providing insights into the enzyme’s function and potential as a therapeutic target .
Temporal Effects in Laboratory Settings
Metabolic Pathways
Given its role as a substrate for sEH, it is likely involved in the metabolic pathways of this enzyme .
准备方法
合成路线和反应条件: 环氧氟 7 的合成涉及氰基(6-甲氧基-2-萘基)甲基与[(2,3)-3-苯基环氧乙烷基]甲基酯的酯化反应。 该反应通常在受控条件下进行,以确保高纯度和高产率 .
工业生产方法: 环氧氟 7 的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及严格的质量控制措施,以保持化合物的纯度,通常 ≥98% .
化学反应分析
反应类型: 环氧氟 7 主要在可溶性环氧化物水解酶的催化下发生水解反应。 该反应导致形成高荧光的产物,6-甲氧基-2-萘醛 .
常见试剂和条件: 水解反应在水性条件下由可溶性环氧化物水解酶促进。 该反应分别在 330 nm 和 465 nm 的激发和发射波长下监测 .
相似化合物的比较
- NEPC (Naphthyl Ethylene Diamine Dihydrochloride)
- CMNPC (Cyano (6-methoxy-2-napthalenyl)methyl [(2,3)-3-phenyloxiranyl]methyl ester, carbonic acid)
Uniqueness: Epoxy Fluor 7 is unique due to its high stability in aqueous solutions and its superior sensitivity compared to previously used colorimetric substrates like NEPC. It offers about two-fold better sensitivity, making it a preferred choice for monitoring soluble epoxide hydrolase activity .
属性
IUPAC Name |
[cyano-(6-methoxynaphthalen-2-yl)methyl] (3-phenyloxiran-2-yl)methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHFVICVWRKCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate a suitable candidate for a rapid kinetic assay targeting sEH?
A1: The research highlights that this specific compound exhibits a "comparatively high specific activity with human sEH" []. This means it effectively interacts with the enzyme and is rapidly converted, making it ideal for a rapid kinetic assay designed to measure enzyme activity in the presence of potential inhibitors. The compound's ability to generate a measurable signal upon interaction with sEH allows for real-time monitoring of enzyme activity, crucial for understanding the kinetics of inhibition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




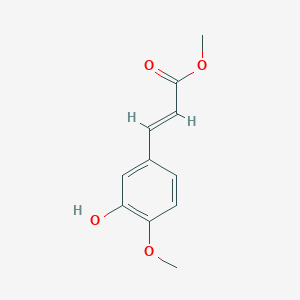
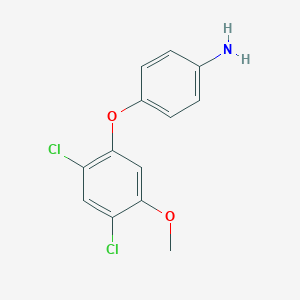
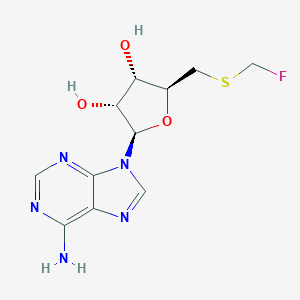
![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)
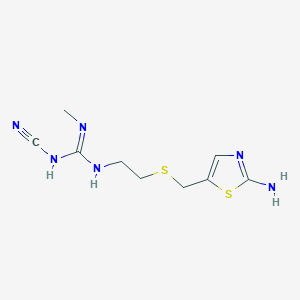
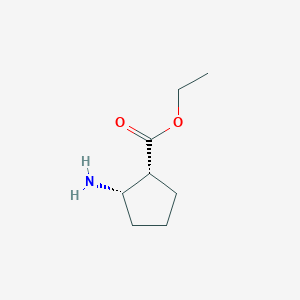
![N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B49078.png)

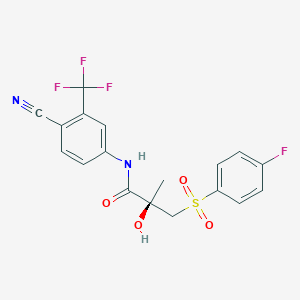
![5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol](/img/structure/B49081.png)
![2-[3-(methylamino)propylamino]ethanethiol](/img/structure/B49082.png)

